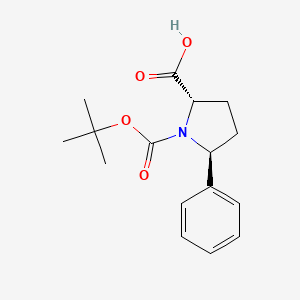

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXMICUZGOWDF-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393921-01-1 | |

| Record name | (2S,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.

Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring.

Introduction of Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis

Mechanism of Action

The mechanism of action of (2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

(2S,5S)-5-hydroxy-2-piperidinecarboxylic acid: Another chiral compound with a similar pyrrolidine ring structure.

(2S,5S)-5-phenyl-2-pyrrolidinecarboxylic acid: Lacks the Boc protecting group but shares the phenyl and pyrrolidine moieties.

Uniqueness

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other functional groups. This makes it a valuable intermediate in multi-step organic syntheses .

Biological Activity

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid, also known by its CAS number 1393921-01-1, is a compound derived from pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 291.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis to protect amine functionalities.

Synthesis

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation reactions to introduce the carboxylic acid functionality. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated several pyrrolidine derivatives, including this compound, against A549 human lung adenocarcinoma cells. The results indicated:

- Cytotoxicity : The compound exhibited moderate cytotoxicity with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM.

- Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly influenced anticancer activity. For example, compounds with halogenated phenyl groups showed enhanced activity, reducing A549 cell viability to 64% and 61% for 4-chlorophenyl and 4-bromophenyl substitutions, respectively .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated against multidrug-resistant pathogens:

- Pathogens Tested : The compound was screened against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Efficacy : The results indicated promising antimicrobial activity, particularly against resistant strains, suggesting potential for development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological activities of similar pyrrolidine derivatives:

- Study on Anticancer Properties : A series of pyrrolidine derivatives were tested for their anticancer effects using MTT assays. Compounds with specific structural modifications exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of various pyrrolidine derivatives against resistant bacterial strains. The findings suggested that certain structural features significantly improved efficacy against MRSA and other resistant pathogens .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 291.35 g/mol |

| Anticancer Activity | Moderate cytotoxicity (78%-86% viability) |

| Antimicrobial Activity | Effective against MRSA |

Q & A

Q. What stability studies are critical for ensuring the compound’s integrity under varying storage conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced degradation : Expose to UV light, heat (40–60°C), or acidic/basic conditions to identify degradation pathways.

- Analytical monitoring : Track decomposition via UPLC-MS and quantify impurities using peak area normalization.

- Storage recommendations : Store at −20°C in inert atmosphere (argon) to prevent oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.